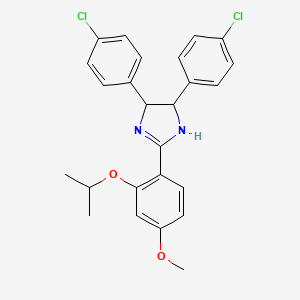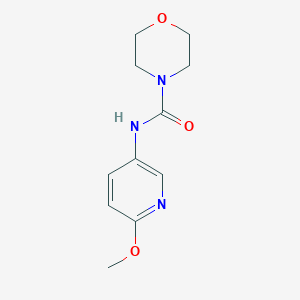
N-(6-Methoxypyridin-3-yl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Methoxypyridin-3-yl)morpholine-4-carboxamide is a chemical compound known for its diverse applications in scientific research. This compound features a morpholine ring attached to a pyridine ring substituted with a methoxy group at the 6-position and a carboxamide group at the 4-position. Its unique structure lends itself to various chemical reactions and applications in fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(6-Methoxypyridin-3-yl)morpholine-4-carboxamide typically involves several steps:
Esterification: The starting material, 2-aminonicotinic acid, undergoes esterification to form an ester intermediate.
Bromination: The ester intermediate is then brominated using N-bromosuccinimide (NBS) to introduce a bromine atom.
Cyclization: The brominated intermediate undergoes cyclization with formamide to form a pyrido[2,3-d]pyrimidine derivative.
Chlorination: The pyrido[2,3-d]pyrimidine derivative is chlorinated using phosphorus oxychloride to introduce a chlorine atom.
Substitution: The chlorinated intermediate reacts with 4-aminophenylboronic acid pinacol ester to form the final product, this compound.
Chemical Reactions Analysis
N-(6-Methoxypyridin-3-yl)morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Cyclization: The compound can participate in cyclization reactions to form cyclic derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution and cyclization reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(6-Methoxypyridin-3-yl)morpholine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-Methoxypyridin-3-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-(6-Methoxypyridin-3-yl)morpholine-4-carboxamide can be compared with other similar compounds, such as:
N-(6-Morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: This compound has a similar pyridine and morpholine structure but with additional imidazo[2,1-b]thiazole moiety.
N-{4-[(6-Bromopyrido[2,3-d]pyrimidin-4-yl)oxy]phenyl}morpholine-4-carboxamide: This compound features a bromopyrido[2,3-d]pyrimidine ring instead of a methoxypyridine ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
CAS No. |
705942-65-0 |
|---|---|
Molecular Formula |
C11H15N3O3 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-(6-methoxypyridin-3-yl)morpholine-4-carboxamide |
InChI |
InChI=1S/C11H15N3O3/c1-16-10-3-2-9(8-12-10)13-11(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3,(H,13,15) |
InChI Key |
WDELQYHJRUYPTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trimethyl)silane](/img/structure/B12515492.png)
![Dicyclohexylammonium 3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B12515495.png)

![5-[1-(4,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-2,3-dimethyl-1H-pyrrole](/img/structure/B12515506.png)
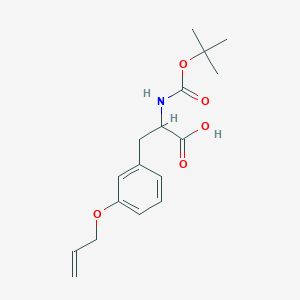
![[4-[[4-(Diethylamino)phenyl]-(2,4-disulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium](/img/structure/B12515516.png)

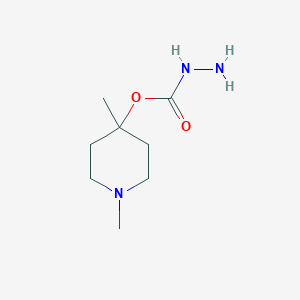
![S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate](/img/structure/B12515538.png)

![N,N-Dimethyl-4-[2-(7-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline](/img/structure/B12515546.png)
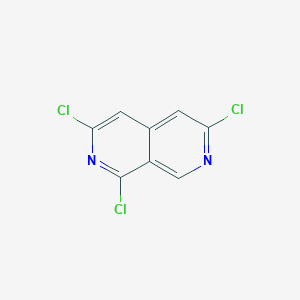
![Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]-](/img/structure/B12515555.png)
